Platelet Aggregation Inhibition: 4-Hydroxyvalsartan Exhibits Superior Potency Relative to Valsartan in Whole Blood Collagen-Induced Aggregation
In a direct head-to-head in vitro study using blood samples from 30 subjects with multiple cardiovascular risk factors, valeryl-4-hydroxy-valsartan (V4HV) demonstrated significantly more potent inhibition of whole blood collagen-induced platelet aggregation compared to the parent drug valsartan. The study specifically noted that platelet inhibition was more potent for 4VHV than valsartan in the therapeutic concentration range [1].
| Evidence Dimension | Inhibition of whole blood collagen-induced platelet aggregation (P-value for statistical significance) |
|---|---|
| Target Compound Data | 4-Hydroxyvalsartan (V4HV): P = 0.0001 |
| Comparator Or Baseline | Valsartan: P = 0.01 |
| Quantified Difference | 4-Hydroxyvalsartan achieved a 100-fold greater statistical significance (P=0.0001 vs P=0.01) in inhibiting collagen-induced aggregation |
| Conditions | In vitro aggregometry in whole blood from 30 subjects with multiple cardiovascular risk factors; compounds tested at concentrations ranging from 10 nmol to 100 μmol |
Why This Matters
For researchers investigating non-AT1-mediated antiplatelet mechanisms or seeking a tool compound with enhanced platelet inhibitory activity independent of angiotensin receptor blockade, 4-hydroxyvalsartan offers a quantifiably superior profile relative to valsartan.
- [1] Serebruany VL, Malinin AI, Lowry DR, et al. Effects of valsartan and valeryl 4-hydroxy valsartan on human platelets: a possible additional mechanism for clinical benefits. J Cardiovasc Pharmacol. 2004;43(5):677-684. View Source
